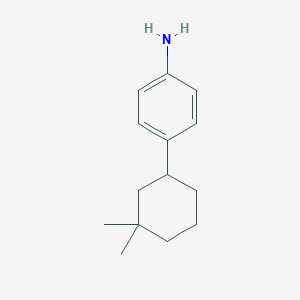

4-(3,3-Dimethylcyclohexyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-(3,3-dimethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3 |

InChI Key |

GRYIOMZTAWPYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 4 3,3 Dimethylcyclohexyl Aniline

Reactions Involving the Aromatic Amine Functionality

The reactivity of the amino group in 4-(3,3-dimethylcyclohexyl)aniline is characteristic of primary aromatic amines, participating in a variety of transformations including alkylation, acylation, condensation, and oxidation.

The nitrogen atom of this compound can be readily alkylated by reacting with alkyl halides or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. Mono-alkylation is typically favored, but di-alkylation can be achieved, often by using an excess of the alkylating agent or under more forcing conditions. organic-chemistry.orggoogle.com The bulky 3,3-dimethylcyclohexyl group can sterically hinder the approach of the alkylating agent, potentially slowing the reaction rate compared to less substituted anilines. nih.govacs.org

The synthesis of N-alkylated anilines can also be achieved through reductive amination, which involves the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent. nih.govrsc.orgresearchgate.net This method offers a high degree of control and is often preferred for the synthesis of mono-alkylated products.

Table 1: Illustrative N-Alkylation Reactions of Anilines

| Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

| Methanol | Zeolite, 300°C | N-Methylaniline, N,N-Dimethylaniline | google.com |

| Alkyl Halides | Base (e.g., K2CO3) | N-Alkyl, N,N-Dialkyl aniline | wikipedia.org |

| Acetals/TFA/Et3SiH | Room Temperature | N-Alkylaniline | nih.gov |

| 4-Hydroxybutan-2-one | Visible light, NH4Br | N-Alkylaniline | nih.gov |

This compound readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding amides. wikipedia.orgbyjus.com This reaction, known as acylation, is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. libretexts.orgyoutube.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). byjus.com

Acylation is a fundamentally important reaction as the resulting amide, N-(4-(3,3-dimethylcyclohexyl)phenyl)acetamide, has a modified reactivity profile compared to the parent aniline. The acetyl group is electron-withdrawing, which reduces the activating effect of the amino group on the aromatic ring. This modulation of reactivity is often exploited in multi-step syntheses to control the outcome of subsequent reactions, such as electrophilic aromatic substitution. libretexts.orgpearson.com

Table 2: General Conditions for Acylation of Anilines

| Acylating Agent | Solvent/Catalyst | Product | Reference |

| Acetic Anhydride | Pyridine | Acetanilide | libretexts.org |

| Acid Chlorides | Base (e.g., Pyridine) | Amide | byjus.com |

| Carboxylic Acids | High Temperature | Amide | byjus.com |

This table provides general conditions for aniline acylation. Specific experimental data for this compound was not found in the performed searches.

The amino group of this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions. byjus.comchemistrysteps.com However, since the para position is already occupied by the 3,3-dimethylcyclohexyl group, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6 relative to the amino group).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com The high reactivity of the aniline ring can sometimes lead to polysubstitution, and controlling the reaction to achieve mono-substitution can be challenging. libretexts.org To mitigate this, the acylated derivative (amide) is often used, as the acetyl group moderates the activating influence of the nitrogen, allowing for more controlled substitution. libretexts.orgpearson.com The bulky 3,3-dimethylcyclohexyl group may also provide some steric hindrance at the ortho positions, potentially influencing the rate and yield of substitution.

For instance, bromination of aniline with bromine water typically leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com For this compound, bromination would be expected to yield the 2,6-dibromo derivative. To obtain a mono-brominated product, protection of the amino group via acylation would be necessary. libretexts.org

Nitration of aniline with a mixture of nitric and sulfuric acid can be complex, often leading to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the acidic medium. byjus.comorgsyn.org Again, protection of the amino group as an amide is the standard strategy to achieve selective para- (or in this case, ortho-) nitration. libretexts.orgresearchgate.net

Primary aromatic amines like this compound undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.netyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is typically reversible and can be driven to completion by removing the water formed, for example, by azeotropic distillation. researchgate.netgoogle.com

The formation of Schiff bases from anilines is a well-established reaction, and various catalysts, including acidic or basic catalysts, or simply heat, can be employed. researchgate.netgoogle.comresearchgate.net The resulting Schiff bases, such as those derived from this compound, are important intermediates in organic synthesis and can be used to prepare other nitrogen-containing compounds. wikipedia.orgnih.gov

Table 3: General Methods for Schiff Base Formation from Anilines

| Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| Aldehydes/Ketones | Acid or Base catalyst, Heat | Schiff Base (Imine) | researchgate.net |

| Aldehydes | High-Temperature Water | Diamino triphenyl methanes | researchgate.net |

| Ketones | Calcium hydrogen phosphate (B84403) | Schiff Base (Imine) | google.com |

This table outlines general methodologies for Schiff base synthesis. No specific examples involving this compound were identified in the literature search.

The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the formation of complex polymeric materials, often referred to as aniline black. orgsyn.org However, under controlled conditions, anilines can be oxidized to form species such as nitrosobenzenes, nitrobenzenes, and quinones. acs.orgnih.gov

The oxidation of anilines substituted with electron-donating groups, such as the alkyl group in this compound, can be complex. The presence of the bulky substituent may influence the course of the oxidation. acs.org The oxidation of aniline itself can be initiated by hydroxyl radicals, leading to the formation of various intermediates. nih.gov The formation of quinone-like structures from anilines is a known process, though it often requires specific reagents and conditions to achieve good yields.

Aromatic amines can participate in reductive coupling reactions. For instance, the coupling of anilines with nitroarenes can lead to the formation of unsymmetrical azo compounds. researchgate.net Reductive coupling reactions often employ a reducing agent in combination with a catalyst.

Another important transformation is the deaminative coupling of anilines, where the amino group is converted into a diazonium salt in situ and then coupled with a suitable partner, such as a boronic acid in a Suzuki-Miyaura-type reaction. nih.gov This allows for the formation of a new carbon-carbon bond at the position of the original amino group.

Transformations of the Cyclohexyl Substituent

The reactivity of the 3,3-dimethylcyclohexyl group in this compound is expected to be influenced by the electronic nature of the aniline ring and the steric hindrance imposed by the gem-dimethyl groups.

Functionalization of the Cyclohexyl Ring System

Direct functionalization of the cyclohexyl ring of this compound is challenging due to the presence of unactivated C-H bonds. However, radical-based reactions could potentially introduce functionality. For instance, in related systems, radical-mediated C-H functionalization has been employed to introduce new substituents onto cycloalkane rings. The regioselectivity of such reactions would be dictated by the relative stability of the resulting carbon-centered radicals.

Furthermore, while not a direct functionalization of the existing ring, reactions involving the cleavage of the cyclohexyl ring are conceivable under specific conditions, potentially leading to ring-opened products.

Reactions Involving Methyl Groups on the Cyclohexane (B81311) Ring

The gem-dimethyl groups on the cyclohexane ring are generally unreactive. However, under forcing conditions, reactions such as radical halogenation could occur, although selectivity might be low. More sophisticated methods, such as directed C-H activation, could potentially offer a route to functionalize these methyl groups, though this remains a speculative area for this specific molecule.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing new synthetic routes. This involves a combination of kinetic studies, identification of intermediates, and the use of isotopic labeling.

Kinetic Studies of Reaction Rates

Kinetic studies on reactions of substituted anilines provide valuable insights into their mechanisms. For instance, the rates of reaction of various substituted anilines with chloramine-T have been measured, revealing a first-order dependence on the oxidant and a fractional-order dependence on the amine. rsc.orgrsc.org This suggests a mechanism involving the formation of a pre-equilibrium complex followed by a rate-determining step. rsc.orgrsc.org

For this compound, similar kinetic analyses of its reactions, such as electrophilic aromatic substitution or oxidation, would be instrumental in determining the rate laws and the influence of the bulky cyclohexyl substituent on the reaction rate. The steric hindrance from the 3,3-dimethylcyclohexyl group might be expected to decrease the rate of reactions occurring at the aniline nitrogen or the ortho positions of the aromatic ring.

A hypothetical kinetic study on the reaction of this compound with an electrophile could yield data similar to that observed for other p-alkylanilines. The rate constants would likely be influenced by the electron-donating nature of the alkyl group, which activates the aromatic ring towards electrophilic attack.

Hypothetical Kinetic Data for the Reaction of Substituted Anilines

| Substituent at para-position | Relative Rate Constant (k_rel) |

| -H | 1 |

| -CH₃ | 150 |

| -C(CH₃)₃ | 120 |

| -Cyclohexyl | ~130 (Estimated) |

| -3,3-Dimethylcyclohexyl | ~110 (Estimated) |

This table presents hypothetical data based on known electronic effects of alkyl groups on the rate of electrophilic aromatic substitution.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is key to confirming proposed mechanistic pathways. For reactions involving anilines, intermediates such as radical cations and carbocations have been proposed. In the oxidation of anilines, for example, the formation of an aniline radical cation is often a key step. researchgate.net

In the context of this compound, spectroscopic techniques such as NMR and EPR, as well as trapping experiments, could be employed to detect and characterize transient intermediates. For instance, in a reaction involving oxidation of the amino group, an aminium radical cation could be formed. nih.gov The stability of such an intermediate would be influenced by the electronic properties of the 3,3-dimethylcyclohexyl substituent.

Application of Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is cleaved in the rate-limiting step.

A relevant study on cyclohexylamine (B46788) investigated the deuterium (B1214612) isotope effects on its deamination and N-hydroxylation. nih.gov A significant KIE was observed for the deamination reaction, suggesting that α-C-H bond cleavage is involved in the rate-determining step. nih.gov Conversely, a smaller, inverse KIE was found for N-hydroxylation, indicating a different mechanism where C-H bond breaking is not rate-limiting. nih.gov

For this compound, KIE studies could be designed to investigate various reactions. For example, by deuterating the C-H bond at the 1-position of the cyclohexyl ring, one could determine if this bond is broken during oxidation or other transformation reactions. The absence of a primary KIE would suggest that the initial steps of the reaction likely involve the aniline moiety rather than the cyclohexyl ring.

Illustrative Kinetic Isotope Effect Data for Cyclohexylamine Reactions

| Reaction | Substrate | Vmax (nmol/min/mg) | Km (mM) | kH/kD |

| Deamination | Cyclohexylamine | 1.54 | 0.25 | 1.75 |

| [α-²H]Cyclohexylamine | 0.88 | 0.23 | ||

| N-Hydroxylation | Cyclohexylamine | 0.65 | 0.26 | 0.8-0.9 |

| [α-²H]Cyclohexylamine | 0.76 | 0.25 |

Adapted from a study on the metabolism of cyclohexylamine by rabbit liver microsomes. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 3,3 Dimethylcyclohexyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 4-(3,3-Dimethylcyclohexyl)aniline. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of proton and carbon signals can be achieved, confirming the compound's structural integrity.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 3,3-dimethylcyclohexyl group. The aniline portion is expected to show a typical AA'BB' system for the para-substituted aromatic ring, with two sets of doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group (H-2' and H-6') would appear at a different chemical shift than the protons meta to the amino group (H-3' and H-5') due to the electron-donating effect of the NH₂ group.

The protons of the dimethylcyclohexyl ring will exhibit more complex splitting patterns in the upfield region of the spectrum (typically δ 0.8-2.5 ppm). The two methyl groups at the C3 position are chemically equivalent and are expected to appear as a sharp singlet. The methylene (B1212753) and methine protons of the cyclohexane (B81311) ring will show a series of multiplets due to geminal and vicinal couplings. The proton at the C1 position, which is directly attached to the aniline ring, is expected to be a multiplet due to its coupling with adjacent methylene protons. A broad singlet corresponding to the amino (NH₂) protons is also expected, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2', H-6' (Aromatic) | 6.90 - 7.10 | Doublet |

| H-3', H-5' (Aromatic) | 6.60 - 6.80 | Doublet |

| NH₂ | 3.50 - 4.50 | Broad Singlet |

| H-1 (Cyclohexyl) | 2.30 - 2.50 | Multiplet |

| H-2, H-4, H-5, H-6 (Cyclohexyl) | 1.20 - 1.90 | Multiplets |

| 3,3-di-CH₃ (Cyclohexyl) | 0.90 - 1.00 | Singlet |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For this compound, distinct signals for each unique carbon atom are expected. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The carbon atom bearing the amino group (C-4') will be significantly shielded, while the carbon attached to the cyclohexyl ring (C-1') will also have a characteristic chemical shift.

The aliphatic carbons of the dimethylcyclohexyl ring will appear in the upfield region (δ 20-50 ppm). The quaternary carbon at the C3 position will be readily identifiable, as will the carbons of the two methyl groups. The remaining methylene carbons and the methine carbon of the cyclohexane ring will have distinct chemical shifts based on their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (Aromatic) | 145.0 - 148.0 |

| C-2', C-6' (Aromatic) | 128.0 - 130.0 |

| C-3', C-5' (Aromatic) | 114.0 - 116.0 |

| C-4' (Aromatic) | 118.0 - 120.0 |

| C-1 (Cyclohexyl) | 44.0 - 48.0 |

| C-2, C-4, C-5, C-6 (Cyclohexyl) | 20.0 - 40.0 |

| C-3 (Cyclohexyl) | 30.0 - 35.0 |

| 3,3-di-CH₃ (Cyclohexyl) | 25.0 - 30.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the aniline and cyclohexyl moieties, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6') and within the cyclohexyl ring's proton network would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Crucially, it would establish the connectivity between the two rings by showing a correlation between the cyclohexyl proton at C1 and the aromatic carbons C-1', C-2', and C-6'. It would also confirm the assignment of the quaternary carbon (C3) through correlations with the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the preferred conformation of the cyclohexyl ring and its orientation relative to the aniline ring by showing correlations between protons on the two different structural units that are close in space.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (e.g., N-H stretching)

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine and aromatic functionalities. Primary amines typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl and methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range for aromatic amines. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric & symmetric) | 3400 - 3500 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching | 2850 - 2960 | Strong |

| Aromatic C=C Stretching | 1500 - 1620 | Medium to Strong |

| N-H Bending | 1580 - 1650 | Medium |

| C-N Stretching | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bending | 800 - 850 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. The aromatic ring vibrations, particularly the ring breathing mode, are typically strong in the Raman spectrum. The C-C stretching of the cyclohexyl ring and the symmetric C-H stretching of the methyl groups would also be expected to be Raman active. The analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₄H₂₁N. The theoretical exact mass can be calculated using the monoisotopic masses of the constituent elements. For the related isomer, 3-(3,3-dimethylcyclohexyl)aniline, the computed exact mass is 203.167400 Da. nih.gov Based on the same atomic composition, the theoretical exact mass for this compound is also calculated to be 203.167400 Da.

Table 1: Theoretical Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₁N |

| Theoretical Exact Mass | 203.167400 Da |

This precise mass measurement is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, a crucial step in the identification of unknown substances.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a methyl group: Cleavage of a methyl group (CH₃•, 15 Da) from the dimethylcyclohexyl ring would result in a fragment ion at m/z 188.

Loss of an ethyl group: Fragmentation involving the loss of an ethyl group (C₂H₅•, 29 Da) is also a plausible pathway.

Cleavage of the cyclohexyl ring: The cyclohexyl ring can undergo characteristic fragmentation, often involving the loss of ethene (C₂H₄, 28 Da), leading to a prominent ion at m/z 175. docbrown.info Further fragmentation of the ring can also occur.

Formation of the aniline cation: Cleavage of the bond between the cyclohexyl ring and the aniline moiety can lead to the formation of the aniline cation or related aromatic fragments.

Benzylic-type cleavage: The bond alpha to the aromatic ring is susceptible to cleavage, which would lead to the loss of a C₅H₉• radical (69 Da), resulting in an ion at m/z 134. This is often a significant peak in the mass spectra of alkyl-substituted anilines. For instance, in the mass spectrum of 4-cyclohexylaniline, a prominent peak is observed at m/z 132. nih.gov

Table 2: Predicted Major Fragment Ions for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 188 | CH₃• |

| 175 | C₂H₄ |

| 134 | C₅H₉• |

Analysis of these characteristic fragment ions would allow for the unambiguous confirmation of the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aniline chromophore. Aniline itself typically exhibits two main absorption bands in the UV region. The more intense band, usually found around 230-240 nm, is attributed to a π→π* transition within the benzene (B151609) ring. A weaker, longer-wavelength band, typically appearing around 280-290 nm, corresponds to an n→π* transition, involving the non-bonding electrons of the nitrogen atom and the π-system of the aromatic ring.

The presence of the 3,3-dimethylcyclohexyl group, an alkyl substituent, on the aniline ring is expected to have a modest effect on the absorption spectrum. Alkyl groups are weakly electron-donating and can cause a small red shift (bathochromic shift) of the absorption maxima compared to unsubstituted aniline. This is due to hyperconjugation effects that slightly raise the energy of the highest occupied molecular orbital (HOMO). The solvent environment can also influence the absorption maxima, a phenomenon known as solvatochromism. In more polar solvents, the n→π* transition may experience a blue shift (hypsochromic shift) due to the stabilization of the non-bonding electrons through hydrogen bonding.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition | Expected Wavelength Range (nm) |

| π→π | 235 - 245 |

| n→π | 285 - 295 |

X-ray Crystallography (if Crystalline Material is Available)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal its precise solid-state structure. Based on studies of related substituted cyclohexyl and aniline compounds, several structural features can be anticipated. nih.govscispace.com

The 3,3-dimethylcyclohexyl ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky dimethyl groups at the 3-position would likely influence the orientation of the cyclohexyl ring relative to the aniline moiety.

The aniline part of the molecule is essentially planar. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the amine group (-NH₂) of one molecule and the nitrogen atom of a neighboring molecule, leading to the formation of extended supramolecular structures. The packing of the molecules in the crystal lattice would be influenced by these hydrogen bonds as well as by van der Waals interactions between the bulky cyclohexyl groups. The determination of the crystal structure would provide invaluable data for understanding the intermolecular interactions that govern the physical properties of this compound in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its experimentally determined crystal structure. This data, typically obtained through single-crystal X-ray diffraction, provides the precise three-dimensional arrangement of molecules in the solid state, which is fundamental for a detailed examination of non-covalent interactions.

Despite a comprehensive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no published crystal structure for this compound could be located. As a result, a detailed, experimentally-grounded analysis of its specific intermolecular interactions and crystal packing cannot be provided at this time.

In the absence of experimental data, a theoretical exploration of intermolecular interactions can be performed using computational methods. Techniques such as Hirshfeld surface analysis, which maps intermolecular contacts and their relative contributions, and quantum chemical calculations can offer valuable predictions about the crystal packing. These methods can elucidate potential hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the supramolecular assembly of the compound. However, without experimental validation, such a theoretical analysis remains speculative.

For analogous aniline derivatives, the amino group (-NH2) is known to act as a hydrogen bond donor, potentially forming N-H···N or N-H···π interactions. The aromatic ring can also participate in π-π stacking and C-H···π interactions. The bulky 3,3-dimethylcyclohexyl group would significantly influence the crystal packing by introducing steric hindrance, which would likely prevent a densely packed arrangement and favor specific orientations to minimize steric clashes.

A definitive and scientifically rigorous analysis of the intermolecular interactions and crystal packing of this compound awaits the successful crystallization of the compound and its characterization by X-ray crystallography.

Theoretical and Computational Chemistry Studies on 4 3,3 Dimethylcyclohexyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, providing insights that complement experimental findings.

Geometry Optimization using Density Functional Theory (DFT) and Ab Initio Methods

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For 4-(3,3-dimethylcyclohexyl)aniline, both Density Functional Theory (DFT) and ab initio methods are employed to predict its lowest energy conformation.

DFT methods, such as those using the B3LYP functional, and ab initio methods like Hartree-Fock (HF), are used to calculate the equilibrium geometry. mdpi.comsciencepublishinggroup.com The choice of the basis set, such as 6-31G(d) or larger sets like cc-pVTZ, influences the accuracy of the calculations. mdpi.comsciencepublishinggroup.com These calculations typically start with an initial guess of the molecular structure and iteratively solve the Schrödinger equation to find the geometry that corresponds to the minimum energy on the potential energy surface. mdpi.com For the aniline (B41778) moiety, these calculations provide information on bond lengths and angles within the aromatic ring and the amino group. materialsciencejournal.org Similarly, for the cyclohexyl ring, the preferred chair conformation and the positions of the dimethyl groups are determined. The 3,3-dimethyl substitution pattern is expected to influence the puckering of the cyclohexane (B81311) ring to minimize steric strain. vulcanchem.com

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Levels)

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. sciencepublishinggroup.com

DFT and ab initio calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. sciencepublishinggroup.com For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting its electron-donating nature. researchgate.net The LUMO is generally distributed over the aromatic ring. The presence of the 3,3-dimethylcyclohexyl group, being an alkyl substituent, is expected to have a modest electron-donating effect, which may slightly raise the HOMO energy level compared to unsubstituted aniline. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. sciencepublishinggroup.com

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | -5.52 | -0.45 | 5.07 |

| HF | 6-31G* | -7.89 | 2.11 | 10.00 |

Calculation of Vibrational Frequencies and NMR Chemical Shifts for Spectral Assignment

Theoretical calculations of vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for interpreting experimental spectra.

Vibrational Frequencies: DFT and ab initio methods can predict the infrared (IR) and Raman spectra of this compound. materialsciencejournal.orgmaterialsciencejournal.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. q-chem.com These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. asianpubs.org The calculated spectrum allows for the assignment of specific absorption bands to particular vibrational motions, such as N-H stretching of the amino group, C-H stretching of the aromatic and cyclohexyl rings, and various bending and torsional modes. materialsciencejournal.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within DFT and ab initio frameworks to calculate the magnetic shielding tensors of the nuclei. researchgate.net These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). sigmaaldrich.com The calculated chemical shifts aid in the assignment of peaks in the experimental NMR spectrum, which can be complex due to the number of distinct protons and carbons in the molecule. pdx.eduucl.ac.uk

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to NH2) | 6.65 | 6.70 |

| Aromatic C-H (meta to NH2) | 7.00 | 7.05 |

| Cyclohexyl CH | 2.35 | 2.40 |

| Cyclohexyl CH3 | 0.95 | 1.00 |

Reactivity Predictions and Mechanistic Insights

Computational chemistry can also be used to explore the chemical reactivity of this compound and to elucidate the mechanisms of its reactions.

Transition State Characterization for Reaction Pathways

To understand how this compound participates in chemical reactions, it is essential to identify the transition states of the reaction pathways. A transition state is a high-energy structure that connects reactants to products. By locating and characterizing the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate.

Computational methods can be used to search for transition state geometries and calculate their energies. researchgate.net For example, in electrophilic aromatic substitution reactions, a common reaction for anilines, the mechanism involves the formation of a sigma complex (an arenium ion). mdpi.com Theoretical calculations can model the formation of this intermediate and the subsequent steps of the reaction, providing a detailed picture of the reaction mechanism. This can include modeling the role of solvents and catalysts in the reaction. researchgate.net

Molecular Dynamics Simulations

The 3,3-dimethylcyclohexyl moiety is of particular interest due to its conformational properties. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. nih.govlibretexts.org However, the presence of the gem-dimethyl group at the 3-position introduces specific steric interactions that influence the ring's dynamics. In a chair conformation, one of the methyl groups will be axial and the other equatorial. Ring flipping to the alternative chair conformation will interchange these positions. The energy barrier for this ring inversion is a key parameter that can be investigated using MD simulations. nih.gov

MD simulations can track the trajectories of all atoms in the molecule over time, allowing for the analysis of various structural parameters. For this compound, key analyses would include:

Dihedral Angle Distributions: Monitoring the dihedral angles within the cyclohexane ring can reveal the preferred conformations and the extent of puckering.

Solvent Accessible Surface Area (SASA): The SASA can provide information on how the conformational changes of the cyclohexyl ring affect the exposure of different parts of the molecule to the solvent. mdpi.com

The dynamic behavior of the cyclohexyl ring is expected to influence the properties of the aniline part of the molecule. For example, the orientation of the phenyl ring relative to the cyclohexyl ring can fluctuate, which could impact intermolecular interactions, such as crystal packing or binding to a biological target.

An illustrative data table from a hypothetical MD simulation is presented below to show the types of conformational substates that could be identified and their relative populations.

Table 2: Hypothetical Conformational Substates of the Cyclohexyl Ring in this compound from a Molecular Dynamics Simulation.

| Conformational Substate | Key Dihedral Angle Range (degrees) | Relative Population (%) | Description |

|---|---|---|---|

| Chair 1 | -65 to -50 and 50 to 65 | ~95 | The most stable chair conformation where the bulky phenyl group is in an equatorial position to minimize steric strain. |

| Twist-Boat | Variable | ~4 | A flexible, higher-energy intermediate conformation adopted during the transition between chair forms. |

| Chair 2 (Ring-flipped) | -65 to -50 and 50 to 65 | <1 | The alternative chair conformation where the phenyl group would be in a sterically unfavorable axial position. |

This table is a conceptual representation based on the known conformational preferences of substituted cyclohexanes and does not reflect specific experimental data for this compound. libretexts.orglibretexts.orgsapub.org

Catalysis Research Involving 4 3,3 Dimethylcyclohexyl Aniline

Role as a Ligand in Homogeneous Catalysis

The aniline (B41778) moiety serves as a versatile platform for the synthesis of ligands for homogeneous catalysis. The nitrogen atom or the aryl ring can be functionalized to create phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands. For 4-(3,3-Dimethylcyclohexyl)aniline, the most significant feature it would impart to a ligand is substantial steric bulk. Bulky ligands are crucial in many catalytic cycles, as they can promote the reductive elimination step, stabilize the active catalytic species, and influence both the rate and selectivity of reactions. nih.govresearchgate.netmdpi.com

Development of Chiral Ligands for Asymmetric Transformations

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, and ligands derived from this compound could be valuable in this context. Although the parent molecule is achiral, it can be used as a scaffold to create chiral ligands. For instance, functionalization at the ortho-positions of the aniline ring could introduce chiral phosphine or oxazoline (B21484) groups.

The 3,3-dimethylcyclohexyl group would act as a bulky, non-planar substituent that creates a well-defined, three-dimensional pocket around the metal center. This steric hindrance is essential for effective enantiomeric discrimination between the prochiral faces of a substrate. In asymmetric hydrogenations, allylic alkylations, and cross-coupling reactions, the geometry of the ligand-metal complex dictates the stereochemical outcome. nih.govnih.govsigmaaldrich.com The rigidity and significant size of the dimethylcyclohexyl moiety would be instrumental in creating the necessary chiral environment to achieve high enantioselectivity.

To illustrate the potential performance of such a hypothetical chiral ligand derived from this compound, one can consider its application in a palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for testing new chiral ligands. nih.gov

Illustrative Data Table 1: Hypothetical Performance in Pd-Catalyzed Asymmetric Allylic Alkylation

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1.0 | THF | 25 | >95 | 92 |

| 2 | 0.5 | CH₂Cl₂ | 0 | >95 | 94 |

| 3 | 0.1 | Toluene | 25 | 90 | 91 |

This table is illustrative, based on typical results for effective chiral phosphine ligands in this reaction.

Application in Metal-Catalyzed Coupling Reactions

In metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Kumada couplings, the ligands play a pivotal role in the catalytic cycle. Ligands derived from this compound, such as N-aryl N-heterocyclic carbenes (NHCs) or bulky phosphines, would be expected to enhance catalytic efficiency, particularly with challenging substrates. rsc.orgnih.govnih.gov

Illustrative Data Table 2: Hypothetical Application in Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

| Ligand Type | Metal Precursor | Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|---|---|

| NHC-Pd | Pd(OAc)₂ | 0.5 | K₃PO₄ | 92 |

| Phosphine-Pd | Pd₂(dba)₃ | 1.0 | Cs₂CO₃ | 88 |

| NHC-Ni | NiCl₂(glyme) | 2.0 | K₃PO₄ | 95 |

This table is illustrative, showing expected high yields for the coupling of challenging substrates using catalysts with bulky ligands.

Involvement in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. The aniline functional group, with its basic nitrogen atom and N-H hydrogen bond donor capability, can be directly involved in several organocatalytic systems.

Basic Catalysis (e.g., Brønsted Base Catalysis)

The nitrogen atom of this compound possesses a lone pair of electrons, making it a Brønsted base. While anilines are generally weak bases compared to aliphatic amines, they can catalyze reactions that require mild basicity. The key feature of this specific aniline would be its steric hindrance. As a hindered base, it would be highly selective, deprotonating sterically accessible protons while avoiding undesired side reactions with more hindered or reactive sites in the substrate. rsc.orgnih.gov This is analogous to the use of other hindered bases like 2,6-lutidine. Chiral versions of such bases have been shown to be effective in enantioselective proton transfer reactions. chemistryviews.org

Cooperative Catalysis with Other Organic Moieties

The N-H group of this compound can act as a hydrogen-bond donor. This ability allows it to participate in cooperative catalysis, where it can activate a substrate by forming a hydrogen bond, often in conjunction with another catalytic group. nih.govnih.gov For example, in a bifunctional catalyst, the aniline moiety could work alongside a Brønsted acid, a Lewis base, or another hydrogen-bond donor to organize the transition state and lower the activation energy of a reaction. Theoretical and experimental studies have confirmed that the N-H bond in anilines can form significant hydrogen bonds, influencing molecular conformations and interactions. acs.orgphyschemres.org This cooperative effect is a powerful strategy for achieving high levels of stereocontrol in asymmetric catalysis. nih.govresearchgate.net

Component in Heterogeneous Catalysis

The properties of this compound also make it a candidate for applications in heterogeneous catalysis. In this context, the molecule would typically be immobilized on a solid support to create a catalyst that is easily separable from the reaction mixture, enhancing its practical utility.

The aniline could be covalently attached to a porous material such as silica, a metal-organic framework (MOF), or a covalent organic framework (COF). lucp.netresearchgate.netnih.gov The resulting functionalized material would have catalytic sites whose reactivity is influenced by the steric and electronic properties of the aniline derivative. The bulky 3,3-dimethylcyclohexyl group would create specific pore environments and influence the diffusion of substrates and products, potentially leading to size-selective catalysis. Porous materials functionalized with organic catalysts or used as supports for metal complexes are a rapidly growing field, offering advantages in catalyst recovery and reuse. jmcs.org.mxmdpi.com

Lack of Specific Research Data on the Catalytic Behavior of this compound

Extensive research into the catalytic applications of the specific chemical compound this compound has yielded insufficient publicly available data to construct a detailed scientific article as requested. Searches for specific studies on its surface interactions, adsorption behavior on catalytic surfaces, and the investigation of its catalytic sites and mechanisms have not provided the necessary in-depth findings.

While general information exists for the broader class of aniline and cyclohexylamine (B46788) compounds in catalysis, these findings are not directly transferable to the unique steric and electronic properties of this compound. The presence of the bulky 3,3-dimethylcyclohexyl group is expected to significantly influence its interaction with catalytic surfaces and its behavior in chemical reactions, necessitating specific research for accurate characterization.

General principles of aniline chemistry suggest that the lone pair of electrons on the nitrogen atom makes it a nucleophile and a base, capable of interacting with acidic sites on a catalyst. The aromatic ring can also interact with metal surfaces through its π-system. The hydrogenation of anilines to cyclohexylamines is a well-documented catalytic process, often employing noble metal catalysts like platinum, palladium, and rhodium. These reactions are crucial in the synthesis of various industrial chemicals and pharmaceuticals.

For instance, studies on aniline hydrogenation have explored the influence of catalyst supports, metal particle size, and reaction conditions on activity and selectivity. It is known that the interaction between the amine group and the catalyst surface can influence the reaction pathway, leading to the desired product or to byproducts through over-hydrogenation or condensation reactions.

Furthermore, the adsorption of aniline and its derivatives on various materials like activated carbon, zeolites, and metal oxides has been investigated, primarily in the context of environmental remediation. These studies often model adsorption using isotherms like the Langmuir and Freundlich models to quantify the adsorption capacity and understand the nature of the surface interactions, which can be physisorption or chemisorption.

However, without specific experimental or computational studies on this compound, any discussion on its catalytic behavior would be purely speculative. Detailed research, including surface science studies (e.g., Temperature Programmed Desorption, X-ray Photoelectron Spectroscopy) and kinetic analyses of catalytic reactions involving this specific molecule, is required to provide the scientifically accurate information needed to fulfill the requested article outline.

Due to the absence of such specific data in the public domain, it is not possible to generate the requested article on the "" with the required level of detail and scientific accuracy for the specified sections and subsections.

Advanced Analytical Methodologies for Detection and Quantification of 4 3,3 Dimethylcyclohexyl Aniline

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analytical chemistry of aromatic amines, providing robust methods for separation and purity assessment.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like aniline (B41778) derivatives. hpst.czepa.gov The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For the analysis of aniline compounds, specific columns and detectors are employed to achieve optimal separation and sensitivity. epa.gov

Key parameters in GC analysis include the type of carrier gas, the column, and the detector. While helium has traditionally been used as a carrier gas, hydrogen is also utilized, which can sometimes lead to reactions in the ion source of a mass spectrometer, such as the hydrogenation of nitrobenzene to aniline. hpst.cz Capillary columns with various stationary phases, such as those coated with SE-54 or SE-30, are commonly used for the separation of aniline derivatives. epa.gov The choice of column is critical to resolve isomers and other closely related compounds. researchgate.net For detection, a Nitrogen-Phosphorus Detector (NPD) is often preferred due to its high selectivity for nitrogen-containing compounds, which minimizes the likelihood of false positives. epa.gov

Table 1: Typical Gas Chromatography Parameters for Aniline Derivatives

| Parameter | Setting |

|---|---|

| Column | Fused silica capillary (e.g., SE-54, SE-30) epa.gov |

| Carrier Gas | Helium or Hydrogen hpst.cz |

| Injector Temperature | 250 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Temperature Program | Ramped, e.g., 60°C to 280°C d-nb.info |

It is important to note that aniline and its derivatives can sometimes exhibit erratic responses in GC systems, necessitating frequent column maintenance and recalibration. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. thermofisher.com For aniline and its derivatives, HPLC offers an advantage over GC as it often does not require a derivatization step. thermofisher.com

Reversed-phase HPLC is a common mode used for the analysis of aromatic amines. researchgate.net In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A typical mobile phase for the analysis of aniline might consist of a mixture of acetonitrile, water, and an acid like sulfuric or formic acid to control the pH and improve peak shape. sielc.comsielc.com

Detection in HPLC is typically achieved using a UV detector, as aromatic amines exhibit strong absorbance in the ultraviolet region. sielc.com For enhanced sensitivity and selectivity, fluorescence detection can be employed after pre-column derivatization with a fluorigenic-labeling reagent. researchgate.net

Table 2: Illustrative High-Performance Liquid Chromatography Conditions for Aniline Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) mdpi.com |

| Mobile Phase | Acetonitrile/Water with acid (e.g., formic acid) sielc.comlcms.cz |

| Flow Rate | 0.4 - 1.0 mL/min sielc.comlcms.cz |

| Detector | UV (e.g., 200 nm) or Fluorescence researchgate.netsielc.com |

| Column Temperature | 40 °C lcms.cz |

The selection of the stationary phase and mobile phase composition is critical for achieving the desired separation of 4-(3,3-dimethylcyclohexyl)aniline from potential impurities. mdpi.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. nih.govmdpi.com This technique is invaluable for the unequivocal identification of compounds. epa.gov After separation on the GC column, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. mdpi.com

For the analysis of aniline derivatives, derivatization may sometimes be employed to improve chromatographic behavior and mass spectrometric sensitivity. nih.gov The use of internal standards is also a common practice to ensure accurate quantification. mdpi.com GC-MS can be operated in different modes, such as full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. mdpi.com Tandem mass spectrometry (GC-MS/MS) can further increase sensitivity and selectivity. d-nb.info

Table 3: Representative Gas Chromatography-Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Triple Quadrupole hpst.czd-nb.info |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) mdpi.com |

| Ion Source Temperature | 230 - 300 °C hpst.czmdpi.com |

| Transfer Line Temperature | 320 °C hpst.cz |

The interpretation of the mass spectrum of this compound would involve identifying the molecular ion peak and characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for many aniline derivatives. nih.gov Recent advancements in LC-MS/MS have enabled the determination of a wide range of primary aromatic amines in various matrices. nih.gov

In LC-MS, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. nih.gov The mass spectrometer can be operated in various modes, including multi-reaction monitoring (MRM) for high-sensitivity quantification in tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers the advantage of direct injection of aqueous samples in some cases, reducing the need for extensive sample preparation. d-nb.info

Table 4: General Liquid Chromatography-Mass Spectrometry Parameters for Aromatic Amines

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode lcms.cz |

| Mass Analyzer | Triple Quadrupole sciex.com |

| Acquisition Mode | Selected Ion Recording (SIR) or Multi-Reaction Monitoring (MRM) lcms.cznih.gov |

| Capillary Voltage | 0.8 kV lcms.cz |

| Probe Temperature | 450 °C lcms.cz |

LC-MS/MS provides excellent sensitivity and specificity, with detection limits often in the low ng/mL range for many primary aromatic amines. nih.gov

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds such as aniline and its derivatives. ulster.ac.ukresearchgate.net These methods are based on the measurement of an electrical signal (e.g., current or potential) that is related to the concentration of the analyte. The electrochemical oxidation of aniline has been a subject of extensive study. mdpi.commdpi.com

The electrochemically initiated reaction of aromatic amines with other species can be used as a basis for their determination. ulster.ac.uk For instance, the reaction with catechol has been explored for the electrochemical detection of aniline. ulster.ac.uk The analytical parameters, such as the linear range and limit of detection, can be optimized by adjusting experimental conditions like oxidation times. ulster.ac.uk

While specific applications to this compound are not detailed in the available literature, the fundamental principles of aniline electrochemistry suggest that electrochemical methods could be adapted for its analysis. ulster.ac.ukresearchgate.net The presence of the electron-donating amino group on the aromatic ring makes the compound susceptible to electrochemical oxidation. mdpi.com

Table 5: Potential Electrochemical Detection Parameters for Aniline Derivatives

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode researchgate.net |

| Technique | Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) |

| Applied Potential | Dependent on the specific derivative and conditions researchgate.net |

| Supporting Electrolyte | Aqueous buffer solution |

Further research would be required to develop and validate a specific electrochemical method for the detection and quantification of this compound.

Voltammetric Studies of Redox Properties

The redox properties of this compound are primarily dictated by the aniline moiety, which is susceptible to electrochemical oxidation. Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the electron transfer processes of substituted anilines. While specific voltammetric studies for this compound are not extensively documented in publicly available literature, its electrochemical behavior can be reliably inferred from the well-established principles governing the oxidation of aniline and its alkyl-substituted derivatives.

The electrochemical oxidation of aniline is generally an irreversible process. znaturforsch.com The mechanism typically begins with a one-electron transfer from the nitrogen atom to produce a cation radical. znaturforsch.comnih.gov This highly reactive intermediate can then undergo various follow-up chemical reactions, most commonly dimerization through head-to-tail or tail-to-tail coupling, leading to the formation of species like p-aminodiphenylamine and benzidine. researchgate.net These dimeric products are often more easily oxidized than the parent aniline molecule, resulting in a complex voltammetric profile, typically characterized by a single, well-defined anodic peak on the initial forward scan. znaturforsch.comresearchgate.net

The potential at which this oxidation occurs is highly sensitive to the nature of the substituents on the aromatic ring. The 3,3-dimethylcyclohexyl group at the para-position of the aniline ring functions as an electron-donating group (EDG) due to its alkyl nature. Such groups increase the electron density on the aromatic ring and the nitrogen atom, which facilitates the removal of an electron. Consequently, the presence of this substituent is expected to lower the oxidation potential of the molecule compared to unsubstituted aniline, making it easier to oxidize. This effect is analogous to that observed for other para-alkyl substituted anilines, such as p-toluidine (4-methylaniline), which also exhibit lower oxidation potentials than aniline. The electron-donating effect stabilizes the cation radical intermediate formed upon oxidation, thereby lowering the energy required for the initial electron transfer step.

To illustrate the influence of a para-alkyl substituent, the following table presents comparative electrochemical data for aniline and the structurally related compound, 4-methylaniline (p-toluidine). The data reflect the shift in oxidation potential due to the presence of an electron-donating group. It is anticipated that this compound would exhibit an oxidation potential in a similar or slightly lower range than p-toluidine, owing to the comparable electron-donating properties of alkyl groups.

| Compound | Substituent at Para-Position | Nature of Substituent | Oxidation Peak Potential (Ep) vs. Ag/AgCl [V] |

|---|---|---|---|

| Aniline | -H | Neutral | ~1.06 |

| 4-Methylaniline (p-Toluidine) | -CH3 | Electron-Donating | ~0.93 |

| This compound | -C8H15 | Electron-Donating (Expected) | Not Experimentally Reported (Expected to be < 1.06 V) |

Note: The potential values are representative and can vary based on experimental conditions such as solvent, supporting electrolyte, pH, and electrode material. znaturforsch.com

Future Research Directions and Emerging Trends in 4 3,3 Dimethylcyclohexyl Aniline Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of aniline (B41778) derivatives is increasingly benefiting from the adoption of flow chemistry and automated systems. acs.orgacs.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the ability to handle hazardous reagents or unstable intermediates. acs.orgacs.orgnih.gov

The integration of artificial intelligence (AI) and machine learning (ML) with these flow platforms can further optimize the synthesis. acs.org Algorithms could be used to explore reaction conditions (e.g., temperature, pressure, residence time, reagent stoichiometry) to maximize yield and purity, a process that is significantly faster than manual optimization.

Table 1: Potential Flow Chemistry Parameters for 4-(3,3-Dimethylcyclohexyl)aniline Synthesis

| Parameter | Potential Range/Condition | Rationale |

|---|---|---|

| Reactants | 3,3-Dimethylcyclohexanone (B1346601), Aniline | Primary precursors for reductive amination. vulcanchem.com |

| Catalyst | Pd/C packed-bed, Raney Nickel | Common catalysts for hydrogenation. acs.orgvulcanchem.com |

| Reaction Type | Reductive Amination | Established route for this class of compounds. vulcanchem.com |

| Temperature | 50 - 150 °C | Flow chemistry allows for superheating solvents safely for faster reaction rates. acs.org |

| Pressure | 1 - 10 bar | Controlled pressure is crucial for handling hydrogen gas safely in a flow system. |

| Residence Time | 5 - 30 minutes | Significantly shorter than typical batch reactions, enabling high throughput. acs.org |

| Automation | AI/ML-driven optimization | Allows for rapid identification of optimal reaction conditions. acs.org |

This automated, continuous approach could provide a robust and efficient method for producing this compound, making it more accessible for subsequent research and application development.

Application in Advanced Functional Materials

Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, most notably conducting polymers like polyaniline (PANI). rsc.orgresearchgate.net PANI is renowned for its unique electrical, electrochemical, and optical properties, making it useful for applications in sensors, anti-corrosion coatings, and energy storage devices. rsc.orgkpi.ua

The polymerization of this compound could lead to a novel PANI derivative with distinct properties. The bulky, non-polar 3,3-dimethylcyclohexyl substituent would likely have a significant impact on the final polymer's characteristics:

Solubility: The aliphatic group could enhance the polymer's solubility in common organic solvents, which is often a challenge with standard PANI. rsc.orgnih.gov Improved solubility would facilitate processing and the formation of high-quality thin films for electronic devices. rsc.org

Morphology: The steric hindrance from the substituent could influence the packing of polymer chains, potentially leading to unique surface morphologies, such as spherical or hierarchical structures, which can be advantageous for sensor applications. rsc.orgnih.gov

Sensor Selectivity: In chemical sensors, the nature of the substituent on the aniline monomer can affect the sensor's sensitivity and selectivity towards different analytes like ammonia (B1221849) or moisture. rsc.orgnih.gov The hydrophobic dimethylcyclohexyl group could create a polymer matrix with a specific affinity for non-polar analytes.

Future research would involve the chemical or electrochemical polymerization of this compound and a thorough characterization of the resulting polymer's structural, thermal, electrical, and sensing properties. nih.govresearchgate.net The introduction of redox-active dopants could further enhance the material's functionality for use in electrochromic devices or supercapacitors. mdpi.com

Predictive Modeling and Machine Learning for Compound Design and Property Prediction

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are transforming materials science and drug discovery. nih.govupf.edu These computational tools can predict the properties of molecules from their structure, accelerating the design and screening of new compounds without the need for time-consuming and costly synthesis and testing. research.googlefrontiersin.org

For this compound and its potential derivatives, ML models could be developed to predict a range of key properties:

Physicochemical Properties: Models can accurately estimate properties like solubility, boiling point, and aniline point from molecular descriptors. nih.govresearchgate.net

Polymer Characteristics: By training models on data from known polyaniline derivatives, it would be possible to predict the probable electronic bandgap, conductivity, and thermal stability of the polymer derived from this compound.

Biological Activity: QSAR models are widely used to screen compounds for potential biological activities or toxicity, which would be crucial if any applications in pharmaceuticals or agrochemicals were to be considered. mdpi.comresearchgate.netnih.gov

The process involves representing the molecule with a set of numerical descriptors (encoding features like topology, geometry, and electronic properties) and using algorithms like support vector machines or neural networks to build a predictive model. nih.govyoutube.com The availability of such models would enable the virtual screening of a vast library of related structures, allowing researchers to prioritize the synthesis of compounds with the most promising predicted properties.

Table 2: Illustrative QSAR/ML Model Development Workflow

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Collection | Gather experimental data for a set of known aniline derivatives. | Published literature, chemical databases. |

| 2. Descriptor Calculation | Compute molecular descriptors for each compound in the dataset. | PaDEL-Descriptor, RDKit. frontiersin.org |

| 3. Model Training | Use ML algorithms to learn the relationship between descriptors and properties. | Support Vector Machines (SVM), Random Forest, Neural Networks. nih.gov |

| 4. Model Validation | Test the model's predictive accuracy on an independent set of compounds. | Cross-validation, R² value, Root-Mean-Square Error (RMSE). frontiersin.org |

| 5. Prediction | Use the validated model to predict properties for new compounds like this compound. | Custom software, web applications. frontiersin.org |

Interdisciplinary Research with Nanoscience and Engineering

The intersection of organic chemistry with nanoscience and engineering opens up exciting possibilities for creating hybrid materials with novel functionalities. The aniline moiety of this compound makes it a prime candidate for surface functionalization of metallic or metal oxide nanoparticles. nih.govanu.edu.au

Potential research directions include:

Functionalized Nanoparticles: The amino group of this compound can be used to anchor the molecule to the surface of nanoparticles (e.g., gold, silver, iron oxide). nih.govanu.edu.au The bulky dimethylcyclohexyl group would then form a hydrophobic outer layer, which could be used to alter the nanoparticles' dispersibility in different media or to create specific recognition sites.

Catalysis: Nanoparticles functionalized with aniline derivatives can serve as highly efficient and recyclable catalysts. nih.gov For example, silver nanoparticles stabilized with aniline analogues have been used for the reduction of nitroaromatics. nih.gov Similar systems incorporating this compound could be explored for various organic transformations.

Nanocomposites: Dispersing these functionalized nanoparticles within a polymer matrix derived from this compound itself could lead to advanced nanocomposites. Such materials could exhibit synergistic properties, combining the electrical characteristics of the polymer with the magnetic or optical properties of the nanoparticles, making them suitable for applications in EMI shielding, sensors, or data storage. nih.gov

This interdisciplinary approach requires collaboration between chemists, materials scientists, and engineers to design, synthesize, and characterize these complex hybrid systems, paving the way for next-generation smart materials.

Q & A

Q. How to evaluate its potential as a GABA receptor antagonist?

- Methodological Answer :

- Functional Assays : Measure inhibition of GABA-induced currents in Xenopus oocytes expressing RDL receptors.

- Metabolite Analysis : Identify desmethyl derivatives (cf. Broflanilide’s metabolic pathway) via LC-HRMS.

- Structural Analogues : Compare with known antagonists (e.g., Broflanilide) using pharmacophore mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.